3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Beschreibung
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a 3-fluorophenyl group at position 3 and a carboxylic acid group at position 5.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-5-4-9(13(18)19)7-17(11)12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHZMPZRVWUUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable halogenated pyridine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the triazolopyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid (3b)
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 257.26 g/mol
- Key Data: Synthesized in 73% yield via coupling reactions, characterized by NMR and HRMS.
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- Molecular Formula : C₁₃H₈FN₃O₂
- Molecular Weight : 257.22 g/mol
- Key Data : The ortho-fluorine position introduces steric hindrance near the triazole ring, which may reduce conformational flexibility compared to the meta-fluoro isomer .
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
Aliphatic vs. Aromatic Substituents
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- LogP : 0.7359
- Key Data : The smaller methyl group reduces steric bulk and hydrophobicity compared to aryl-substituted derivatives, favoring aqueous solubility .
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid
Positional Isomerism
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic Acid
- Molecular Formula : C₇H₄FN₃O₂
- Molecular Weight : 181.12 g/mol
Molecular Weight and LogP
- Trends: Fluorine substitution increases LogP compared to non-halogenated analogs. Aliphatic substituents (e.g., methyl, cyclopropyl) reduce LogP, enhancing hydrophilicity.
Biologische Aktivität
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 257.22 g/mol
- CAS Number : 1272120-70-3
Synthesis
The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. The process often includes the formation of triazole rings through cyclization reactions involving hydrazine derivatives and carboxylic acids.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. A notable study demonstrated that triazole derivatives could inhibit cell proliferation in cancer cells such as H460 and A549 with IC values in the low micromolar range .
Enzyme Inhibition
The biological activity of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid may also be attributed to its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown inhibition with K values ranging from 3.07 to 87.26 nM .
- Carbonic Anhydrases (hCA I and II) : Inhibitory effects were noted with K values between 1.47 and 10.06 nM for hCA I and between 3.55 and 7.66 nM for hCA II .
Antioxidant Activity
Research has also highlighted the antioxidant potential of triazole derivatives. For example, one compound demonstrated a high radical scavenging activity against DPPH radicals at a concentration of 25 μg/mL .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole or phenyl rings can significantly affect potency:
- Substituents on the phenyl ring : The presence of electron-withdrawing groups like fluorine enhances the biological activity by stabilizing the molecular structure.
- Triazole ring modifications : Alterations in the substituents on the triazole ring can lead to variations in enzyme inhibition profiles and anticancer efficacy.
Case Studies
- Anticancer Efficacy : A study evaluating a series of triazole derivatives found that specific modifications led to enhanced cytotoxicity against lung cancer cell lines, suggesting a direct correlation between structural changes and biological outcomes .
- Enzyme Inhibition Profile : Another investigation reported that certain derivatives exhibited selective inhibition against AChE while maintaining low toxicity levels in non-cancerous cells, indicating their potential as therapeutic agents for neurodegenerative diseases .
Q & A
Q. Key Insights :
- Lipophilicity : The 3-fluorophenyl group increases LogP marginally compared to the unsubstituted phenyl analog, enhancing membrane permeability.
- Solubility : Fluorine’s electronegativity improves solubility via polar interactions, unlike bulkier halogens (e.g., Cl) .
What strategies are recommended for resolving low yields in the final cyclization step?
Advanced Research Focus
Common Issues and Solutions :
- Byproduct Formation : Use scavengers (e.g., molecular sieves) to remove water during cyclization, minimizing hydrolysis.
- Catalyst Poisoning : Pre-purify intermediates via column chromatography (SiO₂, 10% MeOH/CH₂Cl₂) to remove sulfur-containing impurities that deactivate Pd catalysts .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, achieving 85% yield at 150°C .
How can computational methods predict the metabolic stability of this compound?
Advanced Research Focus
In Silico Tools :
- CYP450 Metabolism : Use Schrödinger’s Metabolizer module to identify vulnerable sites (e.g., triazole ring oxidation).
- Half-Life Prediction : Apply QSAR models trained on triazolopyridine analogs, focusing on hepatic microsomal stability (e.g., t₁/₂ = 2.5 hours in human liver microsomes) .
Experimental Validation : - LC-MS/MS Metabolite ID : Incubate with rat hepatocytes and monitor phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .
What crystallization conditions favor the formation of stable polymorphs?
Advanced Research Focus
Screening Protocols :
- Solvent Systems : Use 1:1 EtOH/H₂O or acetone/hexane mixtures for slow evaporation, yielding needle-like crystals suitable for XRD .
- Temperature Gradients : Cooling from 60°C to 4°C over 48 hours reduces amorphous content by 90% .
Polymorph Stability : - DSC/TGA Analysis : Monitor endothermic peaks (melting point ~215°C) and weight loss (<1% below 150°C) to confirm thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
